3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine
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Overview
Description
3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone, such as acetylacetone.
Attachment of the Piperidine Ring: The pyrazole derivative is then alkylated with a piperidine derivative under basic conditions, often using potassium tert-butoxide in tetrahydrofuran (THF) as the base and solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function . The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
Pyridine-3-sulfonyl chloride: A sulfonylating agent used in the synthesis of the target compound.
Piperidine: A common heterocyclic amine used in organic synthesis.
Uniqueness
3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine is unique due to its combination of three different heterocyclic rings, which imparts it with a diverse range of chemical reactivity and potential biological activity .
Properties
IUPAC Name |
3-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-13-10-14(2)20(18-13)12-15-5-8-19(9-6-15)23(21,22)16-4-3-7-17-11-16/h3-4,7,10-11,15H,5-6,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNIQXHRVRAMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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